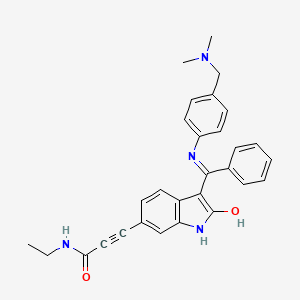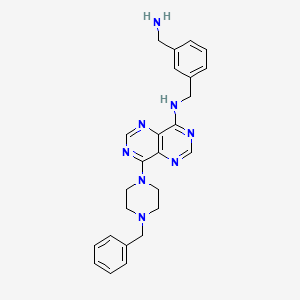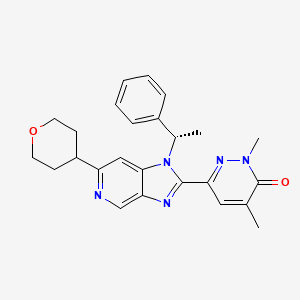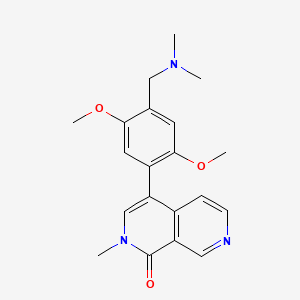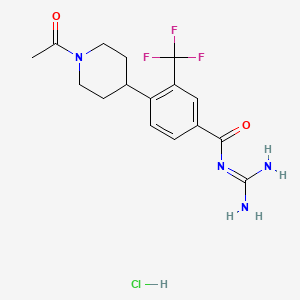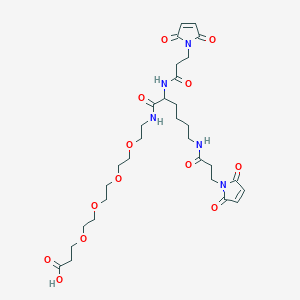
Bis-Mal-Lysine-PEG4-acid
描述
Bis-Mal-Lysine-PEG4-acid is a compound used primarily as a linker in bioconjugation processes. It contains two maleimide groups and a carboxylic acid group connected through a linear polyethylene glycol (PEG) chain. This structure allows it to react with thiols and primary amines, making it a versatile tool in the synthesis of various bioconjugates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Mal-Lysine-PEG4-acid typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is prepared through the polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the carboxylic acid group is introduced using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for clinical applications .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the maleimide groups react with thiols to form stable thioether bonds. .
Addition Reactions: The maleimide groups can also participate in Michael addition reactions with nucleophiles like thiols.
Common Reagents and Conditions:
Thiols: React with maleimide groups at pH 6.5 to 7.5 to form thioether bonds.
Primary Amines: React with the carboxylic acid group in the presence of EDC or HATU to form amide bonds
Major Products:
Thioether Bonds: Formed from the reaction with thiols.
Amide Bonds: Formed from the reaction with primary amines
科学研究应用
Bis-Mal-Lysine-PEG4-acid is widely used in various scientific research fields due to its versatility and reactivity:
Chemistry: Used as a linker in the synthesis of bioconjugates and drug conjugates
Biology: Employed in the modification of proteins and peptides for studying biological processes and interactions
Medicine: Utilized in the development of targeted therapeutics and diagnostic tools, including antibody-drug conjugates (ADCs) and imaging agents
Industry: Applied in the production of PEGylated compounds to enhance solubility and stability of pharmaceuticals
作用机制
Bis-Mal-Lysine-PEG4-acid operates through controlled chemical conjugation, facilitating the precise attachment of payloads to biomolecules. The maleimide groups selectively react with thiols, while the carboxylic acid group reacts with primary amines. This dual reactivity allows for the formation of stable thioether and amide bonds, enabling the conjugation of therapeutic agents, imaging probes, and other functional molecules to targeting ligands .
相似化合物的比较
Bis-Mal-Lysine-PEG4-TFP Ester: Similar structure but with a TFP ester group instead of a carboxylic acid group, used for conjugation with primary amines.
Bis-Mal-Lysine-PEG2-acid: Shorter PEG chain, used for similar bioconjugation applications.
Uniqueness: Bis-Mal-Lysine-PEG4-acid is unique due to its longer PEG chain, which enhances water solubility and reduces immunogenicity. This makes it particularly suitable for applications requiring improved pharmacokinetic profiles and reduced off-target effects .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXBVRZUKAYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


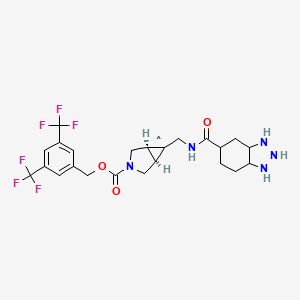
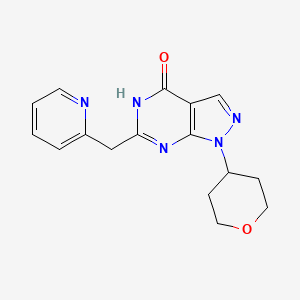
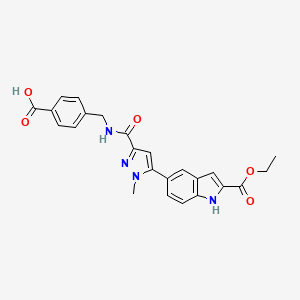
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

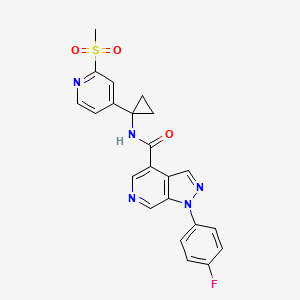
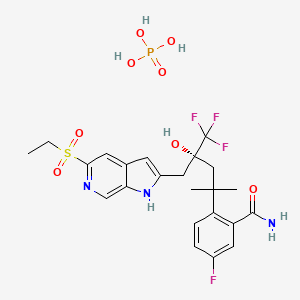
![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)
